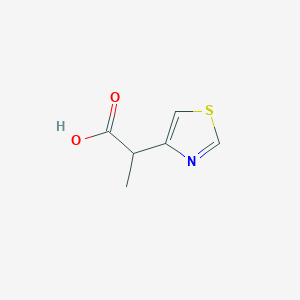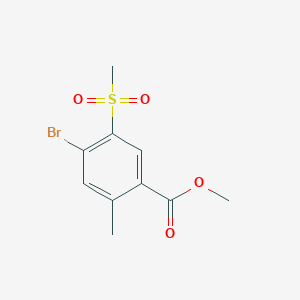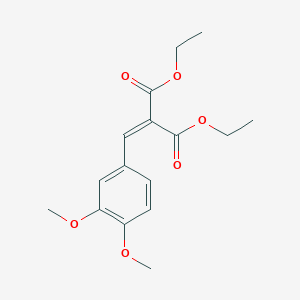
Diethyl 2-(3,4-dimethoxybenzylidene)malonate
Vue d'ensemble
Description
Diethyl 2-(3,4-dimethoxybenzylidene)malonate is an organic compound that belongs to the class of benzylidenemalonic acid esters. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a malonic acid diethyl ester moiety. It is commonly used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3,4-dimethoxybenzylidene)malonate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3,4-dimethoxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(3,4-dimethoxybenzylidene)malonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(3,4-dimethoxybenzylidene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of Diethyl 2-(3,4-dimethoxybenzylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of Diethyl 2-(3,4-dimethoxybenzylidene)malonate.
Ethyl acetoacetate: Another ester used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both methoxy groups and the malonic acid diethyl ester moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in organic synthesis and research .
Propriétés
Numéro CAS |
15818-13-0 |
|---|---|
Formule moléculaire |
C16H20O6 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
diethyl 2-[(3,4-dimethoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H20O6/c1-5-21-15(17)12(16(18)22-6-2)9-11-7-8-13(19-3)14(10-11)20-4/h7-10H,5-6H2,1-4H3 |
Clé InChI |
FASDMQRNYJBJQK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

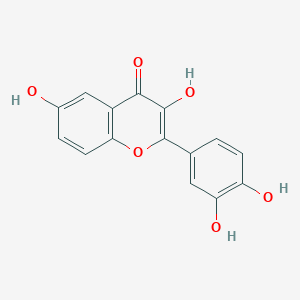
![2-(m-Nitrophenyl)-5H-s-triazolo[5,1-a] isoindole](/img/structure/B8729819.png)

![7-Nitrobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B8729832.png)

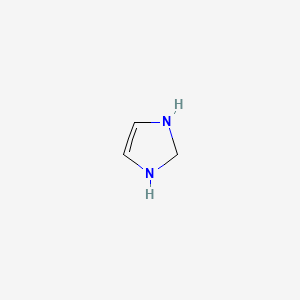
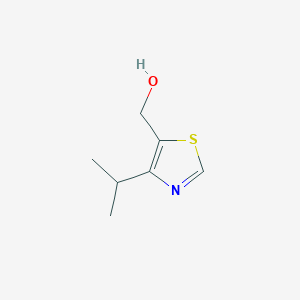
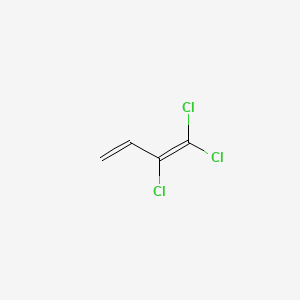
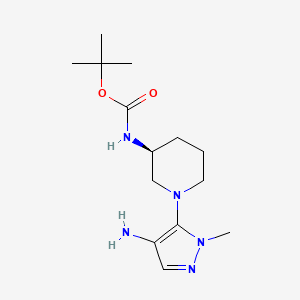
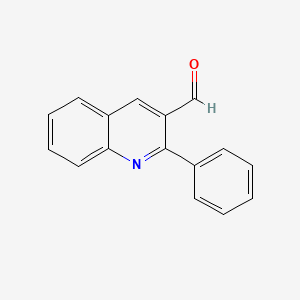
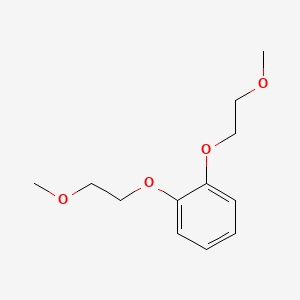
![1-[(2,2,6-Trimethylcyclohexyl)oxy]pentan-2-OL](/img/structure/B8729885.png)
